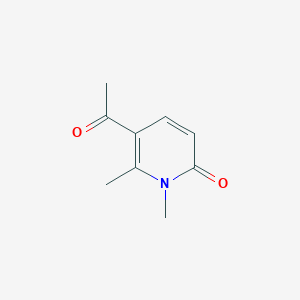
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is a chemical compound that belongs to the family of pyridones. It is a white to pale yellow powder that is soluble in organic solvents like ethanol and methanol. This compound has attracted the attention of researchers due to its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has no significant toxic effects on mammalian cells. It has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) in lab experiments include its low toxicity, good bioavailability, and potential as an antibacterial, antifungal, and antiviral agent. However, its limitations include its relatively low solubility in water and its potential to interact with other compounds in biological systems.
Direcciones Futuras
There are several future directions for research on 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI). One potential direction is to explore its potential as an anti-inflammatory and antitumor agent. Another direction is to investigate its potential as an agrochemical for use in crop protection. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) can be achieved by various methods. One of the most common methods involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. Another method involves the reaction of 2,6-dimethyl-4-hydroxypyridine with acetic anhydride in the presence of a base like sodium acetate.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to have potential as an anti-inflammatory and antitumor agent.
Propiedades
Número CAS |
129689-55-0 |
|---|---|
Nombre del producto |
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5-acetyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(12)10(6)3/h4-5H,1-3H3 |
Clave InChI |
XIMVYCPEBCAJQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1C)C(=O)C |
SMILES canónico |
CC1=C(C=CC(=O)N1C)C(=O)C |
Sinónimos |
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



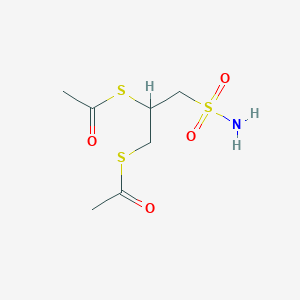
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
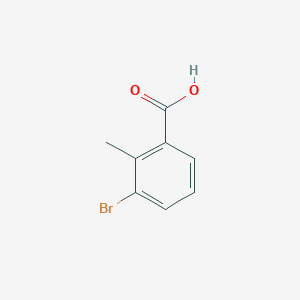
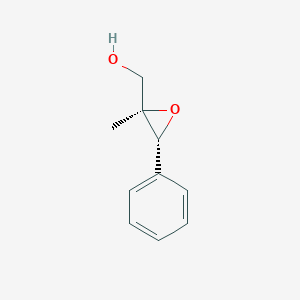
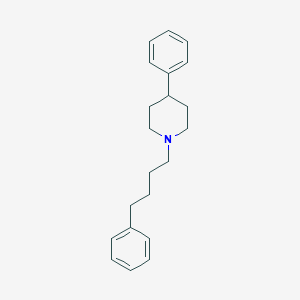
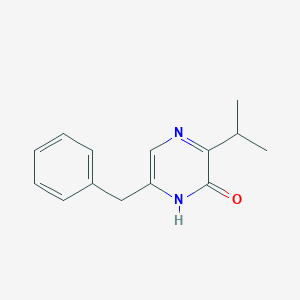
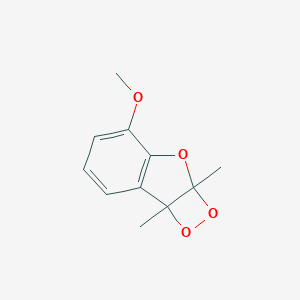
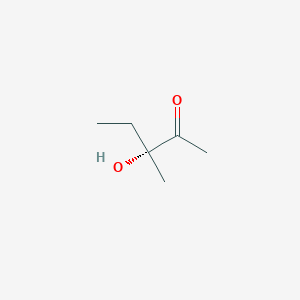
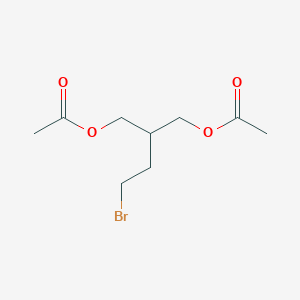
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
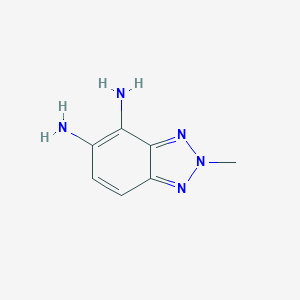
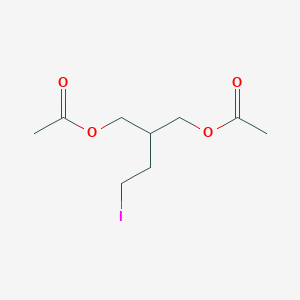
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
